N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide
Brand Name: Vulcanchem
CAS No.: 25907-77-1
VCID: VC18422456
InChI: InChI=1S/C18H12Br2N2O4/c1-7(23)21-11-5-3-9(19)13-15(11)17(25)14-10(20)4-6-12(22-8(2)24)16(14)18(13)26/h3-6H,1-2H3,(H,21,23)(H,22,24)
SMILES:
Molecular Formula: C18H12Br2N2O4
Molecular Weight: 480.1 g/mol

N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide

CAS No.: 25907-77-1

Cat. No.: VC18422456

Molecular Formula: C18H12Br2N2O4

Molecular Weight: 480.1 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide - 25907-77-1

Specification

CAS No. 25907-77-1
Molecular Formula C18H12Br2N2O4
Molecular Weight 480.1 g/mol
IUPAC Name N-(5-acetamido-4,8-dibromo-9,10-dioxoanthracen-1-yl)acetamide
Standard InChI InChI=1S/C18H12Br2N2O4/c1-7(23)21-11-5-3-9(19)13-15(11)17(25)14-10(20)4-6-12(22-8(2)24)16(14)18(13)26/h3-6H,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key DORCRAXPUWOWPM-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)Br)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide belongs to the anthraquinone family, a class of compounds renowned for their stability and electronic properties. The molecule features a planar anthracene core with two ketone groups at positions 9 and 10, two bromine atoms at positions 4 and 8, and acetamide substituents at positions 1 and 5. This arrangement confers unique electronic characteristics, as the electron-withdrawing bromine and ketone groups enhance the compound’s reactivity in substitution reactions.

The molecular formula C18H12Br2N2O4\text{C}_{18}\text{H}_{12}\text{Br}_{2}\text{N}_{2}\text{O}_{4} reflects a molar mass of 480.1 g/mol, with bromine accounting for approximately 33% of the total weight . Despite its significance, key physicochemical properties such as melting point and solubility remain unreported in accessible literature, highlighting a gap in current knowledge. Preliminary data suggest limited water solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for laboratory use .

Table 1: Key Identifiers of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide

PropertyValue
CAS Registry Number25907-77-1
Molecular FormulaC18H12Br2N2O4\text{C}_{18}\text{H}_{12}\text{Br}_{2}\text{N}_{2}\text{O}_{4}
Molecular Weight480.1 g/mol
SynonymsAcetamide, N,N'-(4,8-dibromo-1,5-anthraquinonylene)bis-
Primary ApplicationsPharmaceutical intermediates, dye synthesis

Synthesis and Preparation Strategies

The synthesis of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide typically begins with 4,8-dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracenediyl, a brominated anthraquinone derivative. This precursor undergoes nucleophilic substitution with acetamide in the presence of a base, such as potassium carbonate, to facilitate the formation of the acetamide bonds. Reaction conditions—including temperature, solvent choice, and catalyst use—are optimized to maximize yield and purity, though specific details remain proprietary among manufacturers .

Purification often involves recrystallization from polar aprotic solvents or column chromatography to remove unreacted starting materials and byproducts. The final product is typically obtained as a powder or crystalline solid, with suppliers reporting purities exceeding 99% . Scalability remains a challenge due to the compound’s bromine content, which complicates handling and increases production costs.

Industrial and Research Applications

Pharmaceutical Intermediate

N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide serves as a key intermediate in the synthesis of anthracycline antibiotics and antitumor agents . Its bromine atoms act as leaving groups, enabling further functionalization through cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce aromatic moieties critical for biological activity.

Dye and Pigment Synthesis

In the dye industry, the compound’s conjugated π-system and electron-deficient quinone structure make it a precursor for anthraquinone-based dyes. These dyes exhibit excellent lightfastness and are used in textiles, cosmetics, and food coloring . Bromination enhances the compound’s ability to absorb visible light, enabling the production of vibrant hues.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide employs a Newcrom R1 column with a mobile phase comprising acetonitrile, water, and 0.1% phosphoric acid. This method achieves baseline separation of the compound from impurities, with retention times varying based on column temperature and flow rate. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid to prevent ion suppression.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS analysis reveals a dominant ion at m/z 479.0 corresponding to the [MH][\text{M}-\text{H}]^- ion. Fragmentation patterns confirm the loss of bromine atoms and acetamide groups, aiding structural verification.

Table 2: Suppliers and Commercial Specifications

SupplierAssayFormMinimum Order
Zibo Hangyu Biotechnology Development Co., Ltd99%Powder/Liquid10 grams
Chemlyte Solutions99.0%Liquid100 grams
Antimex Chemical Limited99%N/ANot specified
Weifang Yangxu Group Co., Ltd99%Powder1 milligram

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